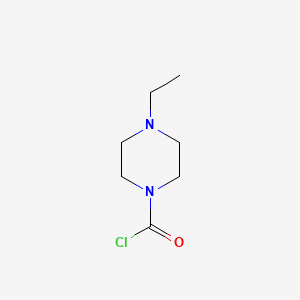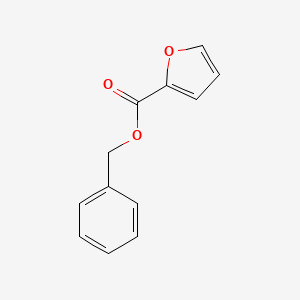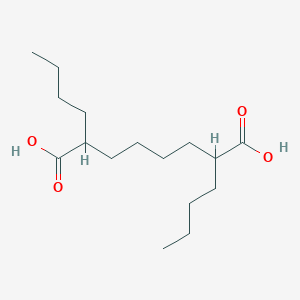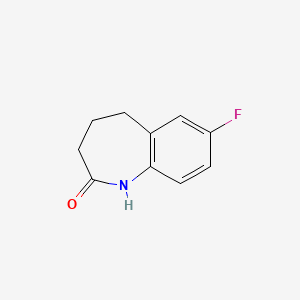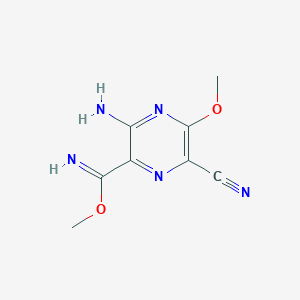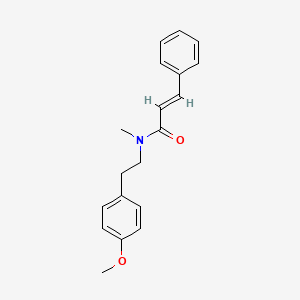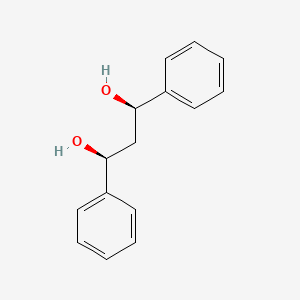
(1S,3R)-1,3-Diphenylpropane-1,3-diol
Overview
Description
(1S,3R)-1,3-Diphenylpropane-1,3-diol is a chiral organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a propane backbone. The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1,3-Diphenylpropane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 1,3-diphenylpropane-1,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction of the diketone to yield the desired diol with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor diketone .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in an inert solvent.
Major Products
Oxidation: 1,3-Diphenylpropane-1,3-dione, 1,3-diphenylpropanoic acid.
Reduction: 1,3-Diphenylpropane.
Substitution: 1,3-Diphenylpropane-1,3-dichloride, 1,3-diphenylpropane-1,3-dibromide.
Scientific Research Applications
(1S,3R)-1,3-Diphenylpropane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,3R)-1,3-Diphenylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation . This interaction disrupts cellular redox homeostasis and triggers cell death pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1,3-Diphenylpropane-1,3-diol: A diastereomer with different spatial arrangement of substituents.
1,3-Diphenylpropane-1,3-dione: A precursor compound with carbonyl groups instead of hydroxyl groups.
1,3-Diphenylpropane: A fully reduced form without hydroxyl groups.
Uniqueness
(1S,3R)-1,3-Diphenylpropane-1,3-diol is unique due to its specific (1S,3R) stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and other related compounds. This stereochemistry is crucial for its interaction with chiral environments in biological systems and its enantioselective synthesis .
Properties
IUPAC Name |
(1S,3R)-1,3-diphenylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXJXGIYFQFOQ-GASCZTMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


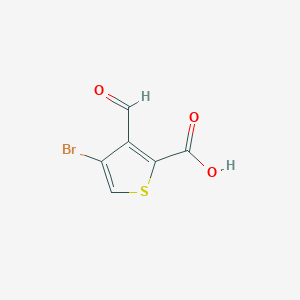
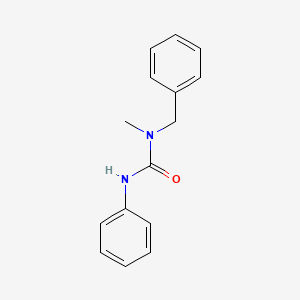
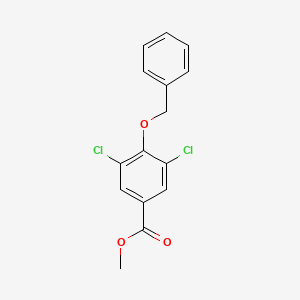
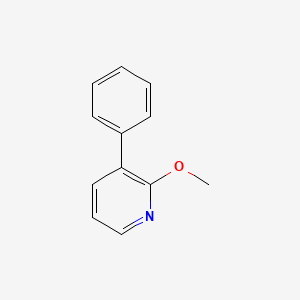
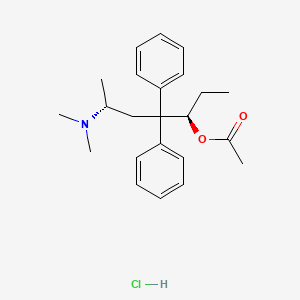

![ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)
